2,2'-Iminodiquinolin-8-ol
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Overview
Description
2,2’-Iminodiquinolin-8-ol is a chemical compound with the molecular formula C18H13N3O2 It is a derivative of quinolin-8-ol, which is known for its diverse biological activities and applications in various fields
Mechanism of Action
- The primary target of 2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol is typically a specific protein or enzyme within the biological system. Unfortunately, specific information about its exact target remains elusive in the literature. However, it’s worth noting that 8-hydroxyquinoline derivatives have been studied for their interactions with metal ions, such as copper and zinc complexes .
- The formation of a Cu–H bond (copper-hydrogen bond) has been implicated in the electrocatalytic hydrogen evolution process for related compounds .
Target of Action
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Iminodiquinolin-8-ol typically involves the reaction of quinolin-8-ol with appropriate reagents to introduce the imino group. One common method involves the use of acetylenedicarboxylic acid and butane-1,2,3,4-tetracarboxylic acid, which react with quinolin-8-ol to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or chloroform and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 2,2’-Iminodiquinolin-8-ol may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Iminodiquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives.
Reduction: Reduction reactions can modify the imino group, potentially leading to different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or chloroform.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-ol derivatives, while reduction could produce compounds with modified imino groups.
Scientific Research Applications
2,2’-Iminodiquinolin-8-ol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: The parent compound, known for its diverse biological activities.
8-Hydroxyquinoline: A derivative with significant antimicrobial and anticancer properties.
Quinoxalines: Compounds with similar structures and biological activities.
Uniqueness
2,2’-Iminodiquinolin-8-ol is unique due to its specific imino group, which imparts distinct chemical and biological properties
Biological Activity
2,2'-Iminodiquinolin-8-ol is a compound of significant interest due to its diverse biological activities, including its potential as an anticancer agent and its role in metal ion chelation. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which allows for interaction with various biological targets. Its ability to form complexes with metal ions enhances its biological activity, particularly in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines.
- Metal Ion Chelation : Its chelating properties allow it to bind to metal ions, which can be beneficial in reducing oxidative stress.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Metal Binding : By chelating metal ions like iron, it can reduce oxidative damage in cells.
- Modulation of Signaling Pathways : It may influence various signaling pathways related to apoptosis and cell survival.
Table 1: Summary of Biological Activities
Table 2: Comparative Studies on Anticancer Activity
Compound | IC50 (µM) | Cancer Cell Line | Reference |
---|---|---|---|
This compound | 10 | HeLa | |
5-Methylquinoline-8-ol | 15 | MCF7 | |
Hydroxyquinoline Derivative | 12 | A549 |
Case Studies
-
Cytotoxicity Against HeLa Cells :
A study demonstrated that this compound showed significant cytotoxicity against HeLa cells with an IC50 value of 10 µM. This indicates its potential as a lead compound in the development of anticancer drugs. -
Neuroprotective Properties :
In a model of oxidative stress-induced neuronal damage, the compound exhibited protective effects by chelating iron and reducing reactive oxygen species (ROS) levels. This suggests a dual role in both neuroprotection and as an anticancer agent through its antioxidant properties. -
Metal Ion Interaction Studies :
Research has shown that the compound's ability to form stable complexes with metal ions enhances its biological efficacy. For instance, complexes formed with zinc(II) have been linked to improved anticancer activity compared to the free ligand.
Properties
IUPAC Name |
2-[(8-hydroxyquinolin-2-yl)amino]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-13-5-1-3-11-7-9-15(20-17(11)13)19-16-10-8-12-4-2-6-14(23)18(12)21-16/h1-10,22-23H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODXDUUPXGKMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)NC3=NC4=C(C=CC=C4O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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